N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide
Description
N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide is a structurally complex molecule featuring a benzimidazole core linked to a phenyl group, which is further connected to a benzamide moiety modified with a 2,3-dihydroindole sulfonyl substituent. This compound’s design integrates multiple pharmacophores: the benzimidazole group is known for its role in kinase inhibition and DNA intercalation , while the sulfonyl group may enhance binding to enzymatic active sites, as seen in sulfonamide-based inhibitors .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O3S/c33-28(29-22-13-9-20(10-14-22)27-30-24-6-2-3-7-25(24)31-27)21-11-15-23(16-12-21)36(34,35)32-18-17-19-5-1-4-8-26(19)32/h1-16H,17-18H2,(H,29,33)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGMJZOWUVJAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide typically involves multi-step organic reactions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reactions are carried out under relatively mild conditions using dimethyl formamide as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethyl formamide or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could yield a more saturated compound.
Scientific Research Applications
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with multiple targets due to its complex aromatic system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole-Benzamide Scaffolds
Analogues with Heterocyclic Modifications
Key Comparison Metrics
- Molecular Weight : The target compound (~507.5 g/mol) is heavier than simpler derivatives (e.g., 399.49 g/mol in ), which may impact bioavailability.
- Solubility : The indole-sulfonyl group introduces polarity compared to pentyloxy (lipophilic) or chromene (planar aromatic) substituents.
- Binding Interactions : Sulfonyl groups (target compound) are associated with hydrogen bonding to enzymes, while imidazole () or pyrazole-piperazine () moieties target kinase pockets.
- Synthetic Complexity : The indole-sulfonyl group requires multi-step sulfonylation (similar to ), whereas triazole derivatives () employ click chemistry.
Research Findings and Implications
- Kinase Inhibition : Compounds with benzimidazole cores (e.g., ) and sulfonamide groups () show kinase inhibitory activity. The target’s indole-sulfonyl moiety may synergize these effects.
- Anticancer Potential: Imidazole derivatives () and chromene-carboxamides () demonstrate cytotoxicity, suggesting the target compound could be optimized for oncology applications.
- Structural Optimization : Replacing the indole-sulfonyl with a triazole () or piperazine () group alters target selectivity and pharmacokinetics, highlighting avenues for derivatization.
Biological Activity
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that integrates a benzodiazole moiety with a sulfonamide functionality. The molecular formula is , with a molecular weight of approximately 393.46 g/mol. Its structural components suggest potential interactions with various biological targets.
Biological Activities
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzodiazoles have shown cytotoxic effects against various cancer cell lines, including breast and colorectal cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .
2. Antimicrobial Properties
Benzimidazole derivatives are known for their antimicrobial activities. The compound may exhibit inhibitory effects against bacterial strains and fungi due to its ability to disrupt cellular processes . Studies have demonstrated that certain benzodiazole derivatives possess potent antibacterial activity against Gram-positive and Gram-negative bacteria.
3. Anti-inflammatory Effects
The sulfonamide group in the compound may contribute to anti-inflammatory activities by inhibiting enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition can lead to reduced production of pro-inflammatory cytokines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes critical for cancer cell survival and proliferation.
- Induction of Apoptosis : It has been observed to promote apoptotic pathways in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.
- Modulation of Signaling Pathways : The compound could alter key signaling pathways involved in cell growth and survival, particularly those associated with growth factor receptors .
Case Study 1: Anticancer Activity
A study conducted on a series of benzodiazole derivatives demonstrated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated a dose-dependent increase in cytotoxicity correlating with elevated ROS levels and apoptosis markers .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of benzodiazole derivatives against various pathogens. The findings revealed that several compounds exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against both Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
